molecular formula C16H26N2O3 B2857230 N-[(1-Hydroxycyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361857-93-2

N-[(1-Hydroxycyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No.: B2857230
CAS No.: 2361857-93-2
M. Wt: 294.395
InChI Key: SMBDCINOZXCPIT-UHFFFAOYSA-N
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Description

“1-Hydroxycyclohexyl phenyl ketone” is a photoinitiator (PI) molecule that can be used in chain transfer polymerization . It’s a high-efficiency, non-yellowing, free radical type solid photoinitiator . It has a long storage time, high initiation efficiency, and a wide range of UV absorption .


Synthesis Analysis

The synthesis of nitriles like “N-[(1-Hydroxycyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide” can be achieved from halogenoalkanes (haloalkanes or alkyl halides), from amides, and from aldehydes and ketones . The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol . The halogen is replaced by a -CN group and a nitrile is produced .


Molecular Structure Analysis

The molecular formula for “1-Hydroxycyclohexyl phenyl ketone” is C13H16O2 . The molecular weight is 204.2649 .


Chemical Reactions Analysis

1-Hydroxycyclohexyl phenyl ketone can be used in chain transfer polymerization . It can be incorporated in the polymeric matrix by the addition of a chromophore as a pendant group . It may be used as a component that facilitates UV curing and also as a base material in the formation of the block and grafted copolymers .


Physical And Chemical Properties Analysis

1-Hydroxycyclohexyl phenyl ketone is a white crystalline solid . It has a melting point of 44-48°C and a boiling point of 175°C . It has an absorption wavelength of 244, 280, 330 nm .

Mechanism of Action

The mechanism of action of “1-Hydroxycyclohexyl phenyl ketone” involves its use as a photoinitiator in chain transfer polymerization . When exposed to UV light, it generates free radicals that initiate the polymerization process .

Future Directions

The future directions of “1-Hydroxycyclohexyl phenyl ketone” could involve its increased use in UV-curable coatings and inks, especially those requiring high resistance to yellowing . It could also find applications in the synthesis of other complex organic compounds .

Properties

IUPAC Name

N-[(1-hydroxycyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-2-14(19)18-10-6-13(7-11-18)15(20)17-12-16(21)8-4-3-5-9-16/h2,13,21H,1,3-12H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBDCINOZXCPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)NCC2(CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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